4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features prominently in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with suitable nucleophiles.
Coupling Reactions: The final step involves coupling the fluorophenyl-substituted piperazine with the appropriate carboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes, which could lead to the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2-{[2-(3-chlorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
- 4-(4-bromophenyl)-N-(2-{[2-(3-bromophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
- 4-(4-methylphenyl)-N-(2-{[2-(3-methylphenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide lies in its fluorinated phenyl groups, which confer distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H24F2N4O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-4-6-19(7-5-17)26-10-12-27(13-11-26)21(29)25-15-20(28)24-9-8-16-2-1-3-18(23)14-16/h1-7,14H,8-13,15H2,(H,24,28)(H,25,29) |
InChI Key |
JBOCJSFMJANJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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